![molecular formula C11H9N3O B12610478 3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one CAS No. 651043-35-5](/img/structure/B12610478.png)
3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one is a heterocyclic compound that belongs to the class of diazepinoindoles. These compounds are characterized by a fused ring system that includes both diazepine and indole moieties. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(N-aryl-N-chloroacetyl)amino-2-formylindoles with substituted anilines, leading to the formation of 1,4-diaryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indol-4-ium chlorides . Another approach involves the reduction of 1,2,3,6-tetrahydrodiazepinoindol-4-ium chlorides to afford the corresponding hexahydro derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reduction of 1,2,3,6-tetrahydrodiazepinoindol-4-ium chlorides leads to the formation of hexahydro derivatives . Additionally, the compound can participate in substitution reactions with different nucleophiles, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents such as sodium borohydride and lithium aluminum hydride for reduction reactions, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from the reactions of this compound include various substituted diazepinoindoles and their reduced forms. These products are often characterized by their unique structural features and potential biological activities.
科学的研究の応用
3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an inhibitor of hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable candidate for drug development. In organic synthesis, this compound serves as a building block for the synthesis of more complex heterocyclic compounds .
作用機序
The mechanism of action of 3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an inhibitor of HCV NS5B polymerase, the compound binds to the active site of the enzyme, preventing the replication of the virus . The molecular pathways involved in this process include the inhibition of RNA synthesis and the disruption of viral replication.
類似化合物との比較
Similar Compounds: Similar compounds to 3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one include other diazepinoindoles, such as 1,4-diaryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indoles and 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles .
Uniqueness: The uniqueness of this compound lies in its specific structural features and its potential biological activities. Its ability to inhibit HCV NS5B polymerase sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
特性
CAS番号 |
651043-35-5 |
|---|---|
分子式 |
C11H9N3O |
分子量 |
199.21 g/mol |
IUPAC名 |
3,8-dihydro-2H-pyrrolo[3,2-g][1,4]benzodiazepin-1-one |
InChI |
InChI=1S/C11H9N3O/c15-11-10-7-3-4-12-8(7)1-2-9(10)13-5-6-14-11/h1-5,12H,6H2,(H,14,15) |
InChIキー |
GGKLBCRCZJZMRF-UHFFFAOYSA-N |
正規SMILES |
C1C=NC2=C(C3=C(C=C2)NC=C3)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12610404.png)
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
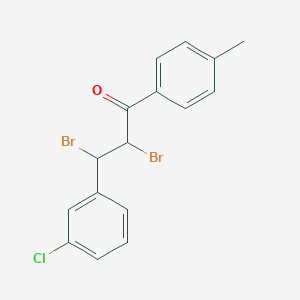
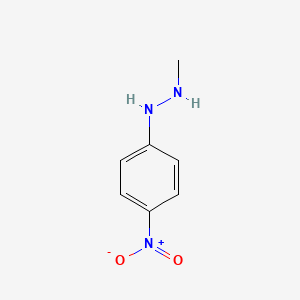
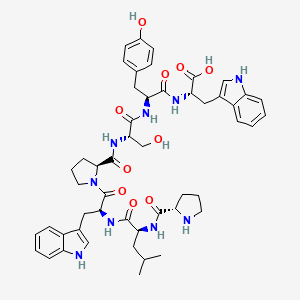
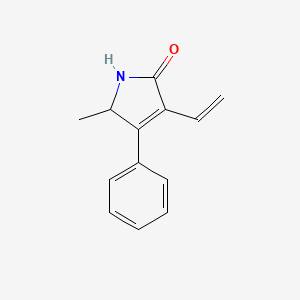
![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene](/img/structure/B12610441.png)
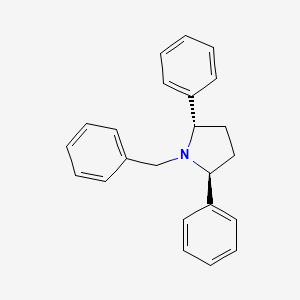
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)


![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)

